N-[4-({2-[(4-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}oxy)phenyl]acetamide
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Overview
Description
Scientific Research Applications
Synthesis and Reactivity in Drug Development
Compounds similar to N-[4-({2-[(4-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}oxy)phenyl]acetamide have been synthesized for potential use in drug development. For example, research on the synthesis and reactivity of triazolo-annelated quinazolines, starting from N-cyanoimidocarbonates, suggests a pathway for creating derivatives with possible pharmaceutical applications (R. Al-Salahi, 2010). This process involves thionation or chlorination, followed by treatment with multifunctional nucleophiles, indicating a method for the synthesis of complex compounds like this compound.
Antimicrobial and Antifungal Agents
Compounds with structural similarities to this compound have been synthesized and evaluated for their antimicrobial and antifungal activities. For instance, a study on the synthesis and evaluation of thiazolidin-4-one derivatives found that these compounds exhibited potential as antimicrobial agents (Bhushan A. Baviskar, S. S. Khadabadi, S. Deore, 2013). Similarly, derivatives of N-substituted acetamides were synthesized and showed activity against a range of microbial species, indicating the potential for the development of new antimicrobial agents (A. Rehman et al., 2016).
Anticancer Activity
Another area of interest is the synthesis of sulfonamide derivatives for exploring their cytotoxic activity against various cancer cell lines. For example, novel sulfonamide derivatives have been synthesized and screened for their anticancer activity, identifying compounds with significant potency (M. Ghorab et al., 2015). This suggests that this compound could also be explored for its potential anticancer properties.
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[4-[[2-[(4-chlorophenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazolin-4-yl]oxy]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O2S/c1-15(28)25-18-10-12-19(13-11-18)29-22-20-4-2-3-5-21(20)26-23(27-22)30-14-16-6-8-17(24)9-7-16/h6-13H,2-5,14H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTIKCYDILIOQMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC2=NC(=NC3=C2CCCC3)SCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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